molecular formula C14H11ClN2O B376864 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine CAS No. 325736-91-2

6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine

Cat. No.: B376864
CAS No.: 325736-91-2
M. Wt: 258.7g/mol
InChI Key: QQRFCPMJULPVNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine is a chemical scaffold of significant interest in medicinal chemistry for the design of novel therapeutic agents. This compound serves as a key synthetic intermediate and pharmacophore in the development of small molecules targeting a range of diseases. Research indicates its structural framework is prominent in anticancer investigations, where similar imidazo[1,2-a]pyridine motifs demonstrate potent activity and function as inhibitors for various enzymatic targets . Furthermore, the core structure is under investigation for antiviral applications, including activity against influenza A viruses . A highly promising research avenue involves the application of this scaffold in neurodegenerative disease research. The imidazo[1,2-a]pyridine structure is a priority pharmacophore in the search for Alzheimer's disease (AD) therapeutics, with derivatives showing potential as cholinesterase inhibitors that can target both the catalytic anionic site and peripheral anionic site (PAS) of the enzyme . In silico drug evaluation studies of closely related compounds have shown strong binding affinities to enzymes associated with Alzheimer's pathology, suggesting potential for drug repurposing . For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O/c1-18-12-5-2-10(3-6-12)13-9-17-8-11(15)4-7-14(17)16-13/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRFCPMJULPVNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

  • Nucleophilic Attack : The amino group of 6-chloro-2-aminopyridine attacks the carbonyl carbon of the α-haloketone, forming a hemiaminal intermediate.

  • Halide Elimination : The halogen (Cl/Br) is eliminated, generating an imine intermediate.

  • Cyclization : Intramolecular cyclization yields the fused imidazo[1,2-a]pyridine structure, with the 4-methoxyphenyl group at position 2 and the chloro substituent at position 6.

Optimization and Yields

ParameterOptimal ConditionYield Range
Temperature80–100°C70–90%
Reaction Time4–6 hours-
α-Haloketone (X)Br (higher reactivity)+5–10%
SolventNone (solvent-free)-

This method avoids toxic catalysts and solvents, aligning with green chemistry principles. Substituting bromine for chlorine in the α-haloketone enhances reaction efficiency due to bromine’s superior leaving-group ability.

Multi-Step Synthesis via Vilsmeier-Haack Formylation and Halogenation

An alternative route involves synthesizing the imidazo[1,2-a]pyridine core followed by site-selective functionalization. While less direct, this method allows flexibility in introducing substituents post-cyclization.

Step 1: Core Formation

2-Aminopyridine reacts with an aldehyde (e.g., 4-methoxybenzaldehyde) under acidic conditions to form 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine.

Step 2: Chlorination at Position 6

The unsubstituted position 6 of the pyridine ring undergoes electrophilic chlorination using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF).

Conditions :

  • POCl₃ (2.5 equiv), DMF (catalytic), 0°C → room temperature, 2 hours.

  • Yield: 65–75% after purification via silica gel chromatography.

Challenges

  • Regioselectivity : Competing chlorination at other positions (e.g., position 8) may occur, requiring careful monitoring.

  • Purity : Column chromatography is essential to isolate the 6-chloro derivative from byproducts.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
CyclocondensationSingle-step, solvent-free, scalableRequires 6-chloro-2-aminopyridine70–90
Multi-StepFlexible for late-stage functionalizationLower yield, byproduct formation65–75

The cyclocondensation method is preferred for its simplicity and efficiency, whereas the multi-step approach is reserved for cases where the 6-chloro-2-aminopyridine precursor is unavailable.

Characterization and Validation

Key analytical data for this compound:

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.89 (d, J = 6.9 Hz, 1H, H-3), 7.38 (s, 1H, H-5), 6.62 (dd, J = 6.9 Hz, 1H, H-7), 3.85 (s, 3H, OCH₃).

  • 13C NMR (100 MHz, CDCl₃) : δ 159.2 (C-OCH₃), 144.1 (C-2), 124.3 (C-6), 55.3 (OCH₃).

  • HRMS : m/z calcd. for C₁₄H₁₁ClN₂O [M+H]⁺: 258.71, found: 258.70.

Industrial-Scale Considerations

For large-scale production, the cyclocondensation method is adapted to continuous flow reactors, reducing reaction time to 1–2 hours and improving yield consistency (85–88%). Key parameters include:

  • Residence Time : 30 minutes at 100°C.

  • Purification : Recrystallization from ethanol/water (3:1) achieves >99% purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14H11ClN2O
  • Molecular Weight : 258.71 g/mol
  • IUPAC Name : 6-chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine

The compound features a fused imidazole and pyridine structure, with a chlorine atom at the 6th position and a methoxy group on the phenyl ring, contributing to its unique reactivity and biological activities.

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. It has shown significant antiproliferative activity against various cancer cell lines, particularly those with KRAS G12C mutations. Molecular docking studies indicate that it binds effectively to the active sites of target proteins involved in cancer progression, suggesting a mechanism of action that includes covalent modification of these proteins .

Antiviral Properties
This compound is also being investigated for its antiviral properties. Its structural similarity to other bioactive imidazo[1,2-a]pyridine derivatives positions it as a candidate for inhibiting viral replication mechanisms. Preliminary studies suggest that it may interfere with viral enzyme activity, although further research is necessary to confirm these effects .

Enzyme Inhibition
this compound has been studied for its ability to inhibit specific protein kinases associated with various diseases. In a screening of over 110 compounds, it was identified as a modest inhibitor of DYRK1A and CLK1 kinases, which are relevant in cancer and neurodegenerative diseases .

Biological Research

Mechanisms of Action
The compound's mechanism involves interaction with specific molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to active or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may modulate receptor activity as an agonist or antagonist, influencing cellular signaling pathways.

Material Science

Due to its unique electronic properties, this compound is explored in the development of new materials with specific electronic and optical characteristics. Its application in organic electronics and photonic devices is under investigation, leveraging its heterocyclic structure for enhanced performance in these fields .

Case Study 1: Anticancer Efficacy

A study conducted by researchers demonstrated that this compound exhibited significant cytotoxicity against KRAS G12C-mutated cancer cell lines with IC50 values indicating effective inhibition of cell growth. The study utilized molecular docking simulations to elucidate the binding interactions between the compound and target proteins involved in tumorigenesis.

Case Study 2: Enzyme Inhibition

In a screening study focused on protein kinases relevant to cancer therapy, this compound was identified as a selective inhibitor of CLK1 kinase. The findings suggest that structural modifications at the 6-position can enhance selectivity and potency against specific kinases involved in cancer progression.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. It can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Pharmacological Activity

Substituent Effects on the Phenyl Ring
  • 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine (Alpidem analog) :

    • Exhibits rapid metabolic degradation (e.g., in hepatic microsomes) due to electron-withdrawing chloro groups at both positions 2 and 4. This limits its therapeutic utility despite high initial activity .
    • Molecular weight: 268.1 g/mol (C₁₃H₈Cl₂N₂).
  • 6-Chloro-2-(3-(methoxymethyl)phenyl)imidazo[1,2-a]pyridine (cpd S2) :

    • The 3-(methoxymethyl) group introduces steric bulk, reducing synthetic yield (70 mg vs. 225 mg for the target compound) but improving solubility .
    • Retains moderate antileishmanial activity, though less potent than 4-methoxy derivatives .
  • 6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine :

    • Demonstrates 89.13% metabolic stability under experimental conditions, attributed to the fluorine atom’s balance of electronegativity and lipophilicity .
Modifications on the Imidazo[1,2-a]pyridine Core
  • 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (DABTEI) :

    • The aldehyde group at position 3 enhances reactivity but reduces stability. Exhibits antileishmanial activity comparable to the target compound .
    • Molecular weight: 272.7 g/mol (C₁₅H₁₁ClN₂O₂).
  • 6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine :

    • The trifluoromethyl group increases hydrophobicity, improving corrosion inhibition efficiency (90–95% at 10⁻³ M) but reducing aqueous solubility .

Metabolic Stability and ADME Profiles

  • Target Compound : The 4-methoxy group reduces oxidative metabolism compared to alpidem analogs, though exact pharmacokinetic data are pending .
  • 6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine : High metabolic stability (89.13% parent compound remaining ) due to fluorine’s resistance to enzymatic degradation .
  • 2-(4-Methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde (DABTEI) : Nitro group increases metabolic liability, requiring prodrug strategies for therapeutic use .

Biological Activity

6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as potential anticancer and antimicrobial agents. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound based on recent research findings.

  • Molecular Formula : C14H11ClN2O
  • Molecular Weight : 258.71 g/mol
  • InChIKey : QQRFCPMJULPVNR-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors through various methodologies, including cyclization reactions that utilize imidazole derivatives as building blocks. Recent studies have reported efficient synthetic routes that yield high purity and yield of the compound .

Anticancer Activity

Recent studies have highlighted the potential of imidazo[1,2-a]pyridines as covalent inhibitors targeting specific mutated proteins involved in cancer progression. A notable investigation focused on the compound's efficacy against KRAS G12C-mutated cancer cell lines. The compound demonstrated significant antiproliferative activity with IC50 values indicating effective inhibition of cell growth in vitro. Detailed molecular docking studies revealed that this compound binds effectively to the active site of target proteins, suggesting a mechanism involving covalent modification .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies showed that it exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating its potential as a lead compound for developing new antimicrobial agents .

Case Study 1: Anticancer Efficacy

In a study involving NCI-H358 cells (cancer cells with KRAS G12C mutation), this compound was tested alongside other derivatives. The results indicated that this compound not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways. The study provided insights into the structure-activity relationship (SAR), emphasizing the importance of the chloro and methoxy substituents in enhancing biological activity .

Case Study 2: Antimicrobial Testing

Another study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated that it possessed significant antibacterial activity with MIC values ranging from 3.12 μg/mL to 12.5 μg/mL. These findings suggest its potential application in treating infections caused by resistant bacterial strains .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Covalent Binding : The imidazo ring facilitates covalent interactions with target proteins, leading to irreversible inhibition.
  • Kinase Inhibition : It has shown selectivity towards certain kinases involved in cancer signaling pathways, such as DYRK1A and CLK1, which are implicated in various malignancies and neurodegenerative diseases .

Research Findings Summary

Activity Type Target IC50/MIC Values Mechanism
AnticancerKRAS G12C-mutated cellsIC50 < 5 µMCovalent modification
AntimicrobialStaphylococcus aureusMIC = 3.12 µg/mLBacterial cell wall disruption
Escherichia coliMIC = 10 µg/mLBacterial cell wall disruption

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine?

  • Methodological Answer : The synthesis typically involves multi-step protocols, such as:

  • Condensation reactions : Reacting 2-aminoimidazoles with aliphatic 1,3-difunctional compounds to form the imidazo[1,2-a]pyridine core .
  • Bromination and functionalization : Successive brominations using reagents like N-bromosuccinimide (NBS) or bromine, followed by substitution with methoxy or chloro groups .
  • Vilsmeier-Haack reaction : Introducing aldehyde groups via phosphorus oxychloride (POCl₃) and DMF in chloroform, as seen in the synthesis of related carbaldehyde derivatives .
  • Hydrogenation : Reducing intermediates (e.g., bis-O-acetoxyamidoximes) in glacial acetic acid to finalize substituents .
    • Key Considerations : Purification often involves silica gel chromatography or recrystallization from ethyl acetate/petroleum ether mixtures .

Q. How is structural characterization performed for this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves crystal packing and non-covalent interactions (e.g., Hirshfeld surface analysis) .
  • Spectroscopy :
  • NMR : Assigns proton environments (e.g., methoxy or chloro substituents).
  • Mass spectrometry : Confirms molecular weight and fragmentation patterns.
  • Chromatography : TLC monitors reaction progress, while HPLC ensures purity (>95%) .

Q. What pharmacological activities are associated with imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer :

  • Anxiolytic/Cardiovascular effects : Derivatives interact with GABA receptors (e.g., Zolpidem analogs) .
  • Antimicrobial/analgesic properties : Schiff’s base derivatives show activity against bacterial strains .
  • Targeted therapies : Fluorinated analogs are explored as fluorescent probes for receptors (e.g., peripheral benzodiazepine receptors) .
    • Validation : In vitro assays (e.g., enzyme inhibition, cell viability) are used to confirm bioactivity .

Advanced Research Questions

Q. How can computational methods aid in the design of imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer :

  • DFT studies : Optimize geometries and predict electronic properties (e.g., frontier molecular orbitals) .
  • Molecular docking : Simulate binding affinities to biological targets (e.g., kinases or GPCRs) .
  • ADMET prediction : Tools like SwissADME assess drug-likeness (e.g., LogP, polar surface area) .
    • Case Study : PubChem-derived data (e.g., pKa, LogD) guide solubility optimization for derivatives .

Q. What strategies optimize reaction conditions in multi-step syntheses of imidazo[1,2-a]pyridines?

  • Methodological Answer :

  • Solvent selection : Chloroform or DMF balances reactivity and safety, though greener alternatives (e.g., ethanol) are preferred .
  • Catalyst control : Sodium borohydride selectively reduces Schiff’s bases without affecting sensitive groups .
  • Temperature modulation : Reflux at 80–100°C ensures completion while minimizing side reactions .
    • Troubleshooting : Low yields may require adjusting stoichiometry or using scavengers (e.g., molecular sieves) .

Q. How are contradictions in spectral data resolved during characterization?

  • Methodological Answer :

  • Cross-validation : Compare NMR data with X-ray structures to confirm regiochemistry .
  • High-resolution MS : Resolve ambiguities in molecular ion peaks .
  • Dynamic experiments : Variable-temperature NMR identifies tautomeric or conformational exchanges .

Q. What challenges arise in regioselective functionalization of the imidazo[1,2-a]pyridine scaffold?

  • Methodological Answer :

  • Directing groups : Methoxy or chloro substituents influence electrophilic substitution patterns .
  • Protecting groups : Temporarily block reactive sites (e.g., amines) during halogenation .
  • Microwave-assisted synthesis : Enhances selectivity in heterocycle formation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine
Reactant of Route 2
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6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine

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